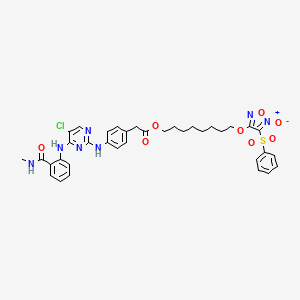

Fak-IN-9

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C36H38ClN7O8S |

|---|---|

Molecular Weight |

764.2 g/mol |

IUPAC Name |

8-[[4-(benzenesulfonyl)-5-oxido-1,2,5-oxadiazol-5-ium-3-yl]oxy]octyl 2-[4-[[5-chloro-4-[2-(methylcarbamoyl)anilino]pyrimidin-2-yl]amino]phenyl]acetate |

InChI |

InChI=1S/C36H38ClN7O8S/c1-38-33(46)28-15-9-10-16-30(28)41-32-29(37)24-39-36(42-32)40-26-19-17-25(18-20-26)23-31(45)50-21-11-4-2-3-5-12-22-51-34-35(44(47)52-43-34)53(48,49)27-13-7-6-8-14-27/h6-10,13-20,24H,2-5,11-12,21-23H2,1H3,(H,38,46)(H2,39,40,41,42) |

InChI Key |

IJLTUCWWRYYFBU-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)CC(=O)OCCCCCCCCOC4=NO[N+](=C4S(=O)(=O)C5=CC=CC=C5)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Fak-IN-9: A Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of potent Focal Adhesion Kinase (FAK) inhibitors, with a specific focus on the highly potent compound Fak-IN-14 (also referred to as compound 8d in select literature). This document details the underlying signaling pathways, presents quantitative data on inhibitory activities, and provides detailed protocols for key experimental assays.

Core Mechanism of Action: Inhibition of FAK Signaling

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways downstream of integrins and growth factor receptors. Its activity is integral to cell adhesion, migration, proliferation, and survival. In numerous cancers, FAK is overexpressed and hyperactivated, contributing to tumor progression and metastasis.

Fak-IN-14 and similar 4-arylamino-pyrimidine derivatives are potent ATP-competitive inhibitors of FAK. By binding to the ATP-binding pocket of the FAK kinase domain, these inhibitors block the autophosphorylation of FAK at tyrosine 397 (Y397). This initial phosphorylation event is critical as it creates a high-affinity binding site for the SH2 domain of Src family kinases. The subsequent formation of the FAK/Src complex is essential for the full activation of FAK and the phosphorylation of downstream substrates, which in turn activates multiple signaling cascades.

The inhibition of FAK phosphorylation by compounds like Fak-IN-14 leads to the downstream suppression of pathways such as PI3K/AKT/mTOR and MAPK, which are crucial for cell survival and proliferation. Consequently, this inhibition results in reduced cancer cell viability, induction of apoptosis (programmed cell death), and cell cycle arrest. Furthermore, the disruption of FAK signaling impairs the dynamic regulation of focal adhesions, leading to a significant reduction in cancer cell migration and invasion.

Recent studies have demonstrated that potent FAK inhibitors can induce early apoptosis in cancer cells and cause cell cycle arrest at the G2/M phase.[1][2] These inhibitors have also been shown to significantly inhibit cancer cell clone formation and migration.[1][2]

Quantitative Data: Inhibitory Potency

The following table summarizes the inhibitory concentration (IC50) values for Fak-IN-14 and a reference compound against the FAK enzyme and a representative cancer cell line.

| Compound | Target | IC50 (nM) | Cell Line | IC50 (µM) | Reference |

| Fak-IN-14 (compound 8d) | FAK | 0.2438 | U87-MG | 0.975 | [1] |

| TAE-226 (Positive Control) | FAK | 0.1390 | U87-MG | 2.659 | [1] |

Signaling Pathway and Inhibition

The following diagram illustrates the canonical FAK signaling pathway and the point of inhibition by ATP-competitive inhibitors like Fak-IN-14.

Experimental Protocols

Detailed methodologies for key experiments used to characterize the mechanism of action of FAK inhibitors are provided below.

In Vitro FAK Kinase Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAK in a cell-free system.

Materials:

-

Recombinant human FAK enzyme

-

FAK substrate (e.g., Poly (Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2; 50μM DTT)[3]

-

Test compound (Fak-IN-14)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

96-well white plates

-

Plate reader capable of luminescence detection

Procedure:

-

Prepare serial dilutions of the test compound in kinase buffer.

-

In a 96-well plate, add the FAK enzyme and the FAK substrate to each well.

-

Add the diluted test compound or vehicle control to the respective wells.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Migration (Scratch) Assay

This assay assesses the effect of a FAK inhibitor on the migratory capacity of cancer cells.[4][5][6][7][8]

Materials:

-

Cancer cell line with high FAK expression (e.g., U87-MG, HCT-116)

-

Complete culture medium

-

Serum-free or low-serum medium

-

Test compound (Fak-IN-14)

-

6-well or 12-well culture plates

-

Sterile 200 µL pipette tip

-

Phase-contrast microscope with a camera

Procedure:

-

Seed cells in a 6-well plate and grow to form a confluent monolayer (95-100%).[4]

-

Create a "scratch" or wound in the monolayer by scraping a straight line with a sterile 200 µL pipette tip.[4][7]

-

Gently wash the wells with PBS to remove detached cells.[4][6][7]

-

Replace the medium with fresh low-serum medium containing various concentrations of the test compound or vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 6, 12, and 24 hours) using a phase-contrast microscope.[4][6]

-

Measure the width of the scratch at the same position for each time point.

-

Quantify the cell migration by calculating the percentage of wound closure relative to the initial scratch area.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) following treatment with a FAK inhibitor.

Materials:

-

Cancer cell line

-

Complete culture medium

-

Test compound (Fak-IN-14)

-

PBS

-

Cold 70% ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of the test compound or vehicle control for a specified duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and collect them by centrifugation.

-

Wash the cells with cold PBS.

-

Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating for at least 30 minutes at 4°C.[9]

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cells in PI staining solution and incubate in the dark at room temperature for 30 minutes.[10]

-

Analyze the stained cells using a flow cytometer to measure the DNA content.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases.[9]

Apoptosis Assay by Annexin V Staining

This assay detects apoptosis by identifying the externalization of phosphatidylserine on the cell surface.

Materials:

-

Cancer cell line

-

Complete culture medium

-

Test compound (Fak-IN-14)

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compound or vehicle control for a specified time.

-

Harvest both adherent and floating cells and collect them by centrifugation.[11]

-

Wash the cells twice with cold PBS.[11]

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's protocol.[12]

-

Incubate the cells in the dark at room temperature for 15 minutes.[13]

-

Analyze the stained cells by flow cytometry within one hour.[12]

-

Quantify the percentage of viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Experimental Workflow

The following diagram outlines a typical workflow for the discovery and characterization of a novel FAK inhibitor.

References

- 1. Design, synthesis and biological evaluation of 4-arylamino-pyrimidine derivatives as focal adhesion kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. promega.com.cn [promega.com.cn]

- 4. clyte.tech [clyte.tech]

- 5. axionbiosystems.com [axionbiosystems.com]

- 6. med.virginia.edu [med.virginia.edu]

- 7. Wound healing migration assay (Scratch assay) [protocols.io]

- 8. Cell migration assay (wound healing assay) [bio-protocol.org]

- 9. wp.uthscsa.edu [wp.uthscsa.edu]

- 10. corefacilities.iss.it [corefacilities.iss.it]

- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-diagnostics.com [creative-diagnostics.com]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

Target Validation of Fak-IN-9 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed and activated in a multitude of human cancers. Its central role in mediating signals from the extracellular matrix and growth factor receptors makes it a critical regulator of cancer cell proliferation, survival, migration, and invasion. Consequently, FAK has emerged as a promising therapeutic target for cancer. This technical guide provides an in-depth overview of the target validation of FAK in cancer cells, with a focus on the mechanism of action and experimental validation of FAK inhibitors, exemplified by compounds with similar profiles to the conceptual inhibitor "Fak-IN-9". This document outlines the core signaling pathways, presents quantitative data on inhibitor efficacy, and provides detailed experimental protocols for key validation assays.

Introduction to Focal Adhesion Kinase (FAK) in Cancer

Focal Adhesion Kinase (FAK) is a key mediator of signaling pathways initiated by integrins and various receptor tyrosine kinases (RTKs).[1][2][3] Upon activation, FAK undergoes autophosphorylation at Tyrosine 397 (Y397), creating a high-affinity binding site for the SH2 domain of Src family kinases.[4][5] This interaction leads to the full activation of FAK and the subsequent phosphorylation of numerous downstream substrates, thereby regulating critical cellular processes implicated in tumorigenesis, including:

-

Cell Proliferation and Survival: FAK signaling promotes cell cycle progression and inhibits apoptosis through pathways such as the PI3K/AKT/mTOR and MAPK/ERK cascades.[4][6][7]

-

Cell Migration and Invasion: FAK is essential for the dynamic regulation of focal adhesions, which are crucial for cell motility. It influences cytoskeletal rearrangements and the expression of matrix metalloproteinases (MMPs) that facilitate invasion.[8][9]

-

Angiogenesis: FAK signaling in both cancer and endothelial cells contributes to the formation of new blood vessels, which is vital for tumor growth and metastasis.[3]

-

Drug Resistance: Overexpression and activation of FAK have been linked to resistance to various cancer therapies.[10]

Given its multifaceted role in cancer progression, inhibiting FAK activity presents a compelling therapeutic strategy. Small molecule inhibitors targeting the ATP-binding pocket of the FAK kinase domain have been developed to disrupt its signaling functions.

This compound: A Representative FAK Inhibitor

For the purposes of this guide, "this compound" is presented as a representative, potent, and selective ATP-competitive inhibitor of FAK. While specific public domain data for a compound with this exact designation is limited, its target validation can be comprehensively illustrated using data from well-characterized FAK inhibitors with similar mechanisms of action, such as TAE226, VS-4718, and Y15. These inhibitors have been shown to effectively suppress FAK autophosphorylation and downstream signaling, leading to anti-tumor effects in a variety of cancer models.

Quantitative Analysis of FAK Inhibitor Efficacy

The efficacy of FAK inhibitors is typically evaluated through in vitro kinase assays and cell-based assays that measure their impact on cancer cell viability and function.

Table 1: In Vitro Kinase Inhibitory Activity of Representative FAK Inhibitors

| FAK Inhibitor | IC50 (nM) | Assay Type | Reference |

| TAE226 | 5.5 | Enzymatic Assay | [11] |

| VS-4718 | 1.5 | Enzymatic Assay | [12][13] |

| GSK2256098 | 0.4 | Enzymatic Assay | [11] |

| PF-573228 | 4 | Enzymatic Assay | [14] |

| Y15 | ~50 | In Vitro Kinase Assay | [15] |

IC50 values represent the concentration of the inhibitor required to reduce the enzymatic activity of FAK by 50%.

Table 2: Cellular Potency of Representative FAK Inhibitors in Cancer Cell Lines

| FAK Inhibitor | Cancer Cell Line | IC50 (µM) | Assay Type | Reference |

| TAE226 | U-87 MG (Glioblastoma) | 0.03 | Cell Viability | [8] |

| TAE226 | MDA-MB-231 (Breast) | 0.05 | Cell Viability | [8] |

| VS-4718 | HEY (Ovarian) | 0.1 | Anchorage-independent growth | [16] |

| VS-4718 | OVCAR8 (Ovarian) | 0.1 | Anchorage-independent growth | [16] |

| Y15 | Panc-1 (Pancreatic) | ~1 | FAK Phosphorylation Inhibition | [17] |

| GSK2256098 | PANC-1 (Pancreatic) | 1-25 (dose-dependent) | Cell Viability | [18] |

IC50 values in cellular assays represent the concentration of the inhibitor that reduces cell viability or a specific cellular function by 50%.

Signaling Pathways and Experimental Workflows

Visualizing the complex signaling networks and experimental procedures is crucial for understanding the target validation process.

Figure 1: Simplified FAK signaling pathway and the point of intervention for this compound.

Figure 2: General experimental workflow for the validation of this compound in cancer cells.

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to validate the efficacy of FAK inhibitors.

In Vitro FAK Kinase Assay

This assay measures the direct inhibitory effect of this compound on FAK's enzymatic activity.

Materials:

-

Recombinant human FAK enzyme

-

FAK substrate (e.g., Poly(Glu, Tyr) 4:1)

-

ATP

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA)[6]

-

This compound at various concentrations

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

96-well or 384-well plates

Procedure:

-

Prepare a reaction mixture containing kinase buffer, recombinant FAK enzyme, and the FAK substrate.

-

Add this compound at a range of concentrations (e.g., 0.1 nM to 10 µM) to the reaction mixture. Include a DMSO control.

-

Initiate the kinase reaction by adding a final concentration of ATP (e.g., 10 µM).

-

Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a luminescence-based assay like the ADP-Glo™ assay, following the manufacturer's instructions.[4][6]

-

Calculate the percentage of FAK inhibition for each concentration of this compound relative to the DMSO control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Western Blot Analysis

This technique is used to assess the effect of this compound on the phosphorylation status of FAK and its downstream signaling proteins.

Materials:

-

Cancer cell lines of interest

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pFAK (Y397), anti-total FAK, anti-pAKT (S473), anti-total AKT, anti-pERK1/2, anti-total ERK1/2

-

Secondary antibodies (HRP-conjugated)

-

Protein electrophoresis and blotting equipment

-

Chemiluminescent substrate

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for a specified duration (e.g., 2, 6, 24 hours). Include a DMSO-treated control.

-

Lyse the cells in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

-

Cancer cell lines

-

This compound

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

Procedure:

-

Seed cells at a predetermined density (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to attach overnight.[19]

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control.

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[20]

-

Add the solubilization solution to dissolve the formazan crystals.[20]

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

-

Determine the IC50 value by plotting the percentage of viability against the logarithm of the inhibitor concentration.

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis.

Materials:

-

Cancer cell lines

-

This compound

-

Annexin V-FITC (or other fluorophore) Apoptosis Detection Kit

-

Propidium Iodide (PI) or other viability dye

-

Flow cytometer

Procedure:

-

Treat cells with this compound at concentrations around the IC50 value for a predetermined time (e.g., 24 or 48 hours).

-

Harvest both adherent and floating cells and wash them with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.[21]

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).

Cell Migration (Transwell) Assay

This assay assesses the ability of cancer cells to migrate through a porous membrane.

Materials:

-

Cancer cell lines

-

This compound

-

Transwell inserts (e.g., 8 µm pore size)

-

Serum-free and serum-containing media

-

Cotton swabs

-

Fixing and staining reagents (e.g., methanol and crystal violet)

Procedure:

-

Pre-treat the cells with this compound or vehicle control for a few hours.

-

Seed the pre-treated cells in the upper chamber of the Transwell insert in serum-free medium.

-

Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

-

Incubate the plate for a period that allows for cell migration (e.g., 12-24 hours).

-

Remove the non-migrated cells from the upper surface of the insert with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane.

-

Count the number of migrated cells in several microscopic fields.

-

Compare the number of migrated cells in the this compound-treated group to the control group.

Conclusion

The comprehensive validation of FAK as a therapeutic target in cancer cells relies on a multi-faceted experimental approach. By employing in vitro kinase assays, the direct inhibitory potential of compounds like this compound can be quantified. Subsequent cell-based assays, including Western blotting, viability, apoptosis, and migration assays, provide crucial evidence of the inhibitor's ability to modulate the FAK signaling pathway and elicit anti-tumorigenic effects. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to rigorously evaluate the therapeutic potential of novel FAK inhibitors in the ongoing effort to develop more effective cancer treatments.

References

- 1. Discovery of Novel Focal Adhesion Kinase Inhibitors Using a Hybrid Protocol of Virtual Screening Approach Based on Multicomplex-Based Pharmacophore and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. FAK phosphorylation at Tyr-925 regulates cross-talk between focal adhesion turnover and cell protrusion - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eo.bioscientifica.com [eo.bioscientifica.com]

- 5. Quantitative Western Blot Analysis | Thermo Fisher Scientific - HK [thermofisher.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Understanding the roles of FAK in cancer: inhibitors, genetic models, and new insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Focal Adhesion Kinase (FAK) inhibition induces membrane accumulation of aquaporin-2 (AQP2) in renal epithelial cells by actin depolymerization and endocytosis inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. FAK inhibition decreases cell invasion, migration and metastasis in MYCN amplified neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. keio.elsevierpure.com [keio.elsevierpure.com]

- 19. FAK-mediated inhibition of vascular smooth muscle cell migration by the tetraspanin CD9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]

- 21. Induced Focal Adhesion Kinase (FAK) Expression in FAK-Null Cells Enhances Cell Spreading and Migration Requiring Both Auto- and Activation Loop Phosphorylation Sites and Inhibits Adhesion-Dependent Tyrosine Phosphorylation of Pyk2 - PMC [pmc.ncbi.nlm.nih.gov]

The Role of FAK Inhibition in Angiogenesis: A Technical Guide on the Core Mechanisms of Fak-IN-9

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Information regarding the specific inhibitor "Fak-IN-9" is limited in publicly available scientific literature. This guide will utilize "this compound" to refer to a novel covalent Focal Adhesion Kinase (FAK) inhibitor, designated as compound 9 in recent literature, while drawing upon the broader knowledge of well-characterized FAK inhibitors to provide a comprehensive understanding of the role of FAK inhibition in angiogenesis.

Executive Summary

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a critical mediator of signaling pathways essential for cell adhesion, migration, proliferation, and survival.[1][2][3][4][5][6][7] In the context of angiogenesis, the formation of new blood vessels from pre-existing ones, FAK plays a pivotal role in endothelial cells. Its overexpression and activation are linked to pathological angiogenesis, a hallmark of cancer and other diseases.[2][3][4][8][9][10] Consequently, FAK has emerged as a promising therapeutic target for anti-angiogenic therapies.[2][4][10] This technical guide provides an in-depth overview of the role of FAK in angiogenesis and the inhibitory mechanisms of FAK inhibitors, with a specific focus on the novel covalent inhibitor referred to here as this compound.

The Central Role of FAK in Angiogenesis

Angiogenesis is a complex multi-step process involving endothelial cell activation, proliferation, migration, and tube formation. FAK is a key orchestrator of these events, acting as a signaling hub downstream of integrins and various growth factor receptors, including Vascular Endothelial Growth Factor Receptors (VEGFRs).[6][8]

Upon stimulation by pro-angiogenic factors like VEGF, FAK is activated through autophosphorylation at the Y397 residue.[1] This creates a high-affinity binding site for Src family kinases, leading to the phosphorylation of other tyrosine residues on FAK and the recruitment of a multitude of signaling proteins.[11] This FAK-Src signaling complex activates several downstream pathways crucial for angiogenesis:

-

PI3K/Akt Pathway: Promotes endothelial cell survival and proliferation.[6]

-

Ras/MAPK (ERK) Pathway: Induces endothelial cell proliferation and migration.[1]

-

Paxillin and Cytoskeletal Reorganization: FAK-mediated phosphorylation of paxillin and other focal adhesion proteins regulates the dynamic changes in the actin cytoskeleton required for cell migration.

This compound and the Landscape of FAK Inhibitors in Anti-Angiogenesis

This compound is described as a novel covalent FAK inhibitor.[1] Covalent inhibitors form a permanent bond with their target protein, which can lead to a more sustained and potent inhibition. While specific anti-angiogenic data for this compound is not yet widely available, its potent inhibition of FAK suggests it would interfere with the critical angiogenic processes outlined above.

Quantitative Data on FAK Inhibitors

The following tables summarize key quantitative data for this compound and other well-studied FAK inhibitors, demonstrating their potency and anti-angiogenic effects.

Table 1: Potency of FAK Inhibitors

| Inhibitor | Type | Target | IC50 (nM) | Reference |

| This compound (Compound 9) | Covalent | FAK | 35 | [1] |

| PF-573,228 | ATP-competitive | FAK | 4 | [1] |

| Novel Inhibitor [I] | Small Molecule | FAK | 0.87 | [12] |

Table 2: In Vitro Anti-Angiogenic Activity of FAK Inhibitors

| Inhibitor | Cell Line | Assay | Effect | Concentration | Reference |

| FRNK (dominant-negative FAK) | Brain Microvascular Endothelial Cells | Tube Formation | 55% reduction in branched tube formation; 40% reduction in tube length | N/A | [3] |

| FRNK (dominant-negative FAK) | Brain Microvascular Endothelial Cells | Haptotactic Migration | 35-50% reduction toward fibronectin and collagen | N/A | [3] |

| GSK2256098 | SKOV3 Ovarian Cancer Cells | Migration & Invasion | Significant decrease | 1.0 µM | [5] |

Table 3: In Vivo Anti-Angiogenic and Anti-Tumor Activity of FAK Inhibitors

| Inhibitor | Animal Model | Tumor Type | Effect | Reference |

| Endothelial-specific FAK deletion | Mice | Lewis Lung Carcinoma & Melanoma | Inhibited tumor growth and reduced tumor angiogenesis | [2][9][10] |

| Novel Inhibitor [I] | Mouse Xenograft | Human Lung Adenocarcinoma & Ovarian Cancer | Nearly 60% reduction in tumor growth | [12] |

Key Signaling Pathways Targeted by this compound

The anti-angiogenic effect of this compound and other FAK inhibitors is achieved by disrupting key signaling cascades within endothelial cells.

FAK/VEGFR Signaling Axis

FAK and VEGFRs are intricately linked in promoting angiogenesis.[13] VEGF stimulation leads to FAK activation, and in turn, FAK can regulate VEGFR2 expression.[6][13] By inhibiting FAK, this compound can disrupt this critical feedback loop, thereby attenuating the entire downstream signaling cascade initiated by VEGF.

FAK/VEGFR Signaling Pathway Inhibition by this compound.

Experimental Protocols for Assessing Anti-Angiogenic Activity

The following are detailed methodologies for key experiments used to evaluate the anti-angiogenic potential of FAK inhibitors like this compound.

In Vitro Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a crucial step in angiogenesis.

Protocol:

-

Preparation of Matrix Gel: Thaw a basement membrane matrix (e.g., Matrigel) on ice overnight. Pipette 50-100 µL of the cold liquid matrix into each well of a 96-well plate. Incubate at 37°C for 30-60 minutes to allow the matrix to solidify.

-

Cell Seeding: Harvest endothelial cells (e.g., HUVECs) and resuspend them in a serum-free or low-serum medium. Seed the cells onto the solidified matrix at a density of 1-2 x 10^4 cells per well.

-

Inhibitor Treatment: Add this compound at various concentrations to the cell suspension before seeding or directly to the wells after seeding. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

-

Visualization and Quantification: Observe the formation of tube-like structures using a phase-contrast microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Experimental Workflow for the Endothelial Cell Tube Formation Assay.

Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)

This assay measures the ability of endothelial cells to migrate and close a "wound" in a confluent monolayer, mimicking cell migration during angiogenesis.

Protocol:

-

Cell Seeding: Seed endothelial cells in a 24-well plate and grow them to a confluent monolayer.

-

Creating the "Wound": Use a sterile pipette tip to create a linear scratch in the cell monolayer.

-

Washing: Gently wash the wells with PBS to remove detached cells.

-

Inhibitor Treatment: Add fresh culture medium containing various concentrations of this compound or a vehicle control.

-

Image Acquisition: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-8 hours) until the wound in the control wells is nearly closed.

-

Quantification: Measure the width of the scratch at different time points and calculate the percentage of wound closure.

In Vivo Matrigel Plug Assay

This assay evaluates the formation of new blood vessels in vivo in response to pro-angiogenic factors and the inhibitory effect of test compounds.

Protocol:

-

Preparation of Matrigel Mixture: On ice, mix liquid basement membrane matrix with a pro-angiogenic factor (e.g., VEGF or bFGF) and the FAK inhibitor (this compound) or vehicle control.

-

Subcutaneous Injection: Inject the Matrigel mixture subcutaneously into the flanks of mice.

-

Incubation Period: Allow 7-14 days for blood vessels to infiltrate the Matrigel plug.

-

Plug Excision: Euthanize the mice and excise the Matrigel plugs.

-

Analysis:

-

Hemoglobin Content: Quantify the amount of hemoglobin in the plugs using a colorimetric assay (e.g., Drabkin's reagent) as a measure of blood vessel formation.

-

Immunohistochemistry: Fix, section, and stain the plugs with endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

-

Logical Framework for FAK Inhibition in Angiogenesis

The overarching mechanism of this compound in inhibiting angiogenesis can be summarized in a logical flow diagram.

Logical Flow of Angiogenesis Inhibition by this compound.

Conclusion and Future Directions

The inhibition of Focal Adhesion Kinase presents a compelling strategy for targeting pathological angiogenesis. Novel covalent inhibitors like this compound, with their potential for potent and sustained target engagement, hold significant promise. While further research is required to fully elucidate the anti-angiogenic profile of this compound, the extensive evidence for the role of FAK in angiogenesis strongly supports its therapeutic potential. Future studies should focus on comprehensive in vitro and in vivo characterization of this compound's effects on endothelial cell biology and its efficacy in preclinical models of diseases driven by aberrant angiogenesis. The development of highly specific and potent FAK inhibitors like this compound will be instrumental in advancing anti-angiogenic therapies for cancer and other disorders.

References

- 1. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Endothelial FAK is required for tumour angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Focal adhesion kinase is expressed in the angiogenic blood vessels of malignant astrocytic tumors in vivo and promotes capillary tube formation of brain microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding the Roles of FAK in Cancer: Inhibitors, Genetic Models, and New Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Focal adhesion kinase: from biological functions to therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 10. Endothelial FAK is required for tumour angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. A novel inhibitor of FAK for treating multiple cancers | BioWorld [bioworld.com]

- 13. FAK Regulates VEGFR2 Expression and Promotes Angiogenesis in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Fak-IN-9 and Tumor Microenvironment Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is frequently overexpressed in a multitude of solid tumors and is intrinsically linked to cancer progression, metastasis, and therapeutic resistance. Its role extends beyond the cancer cell itself, critically influencing the tumor microenvironment (TME) to create an immunosuppressive and pro-tumorigenic niche. Fak-IN-9 is a potent inhibitor of FAK, and this document serves as a technical guide to its role in modulating the TME. This guide will delve into the core mechanisms of FAK signaling, the impact of its inhibition by compounds like this compound, present quantitative data on the efficacy of FAK inhibitors, provide detailed experimental protocols for key assays, and visualize the complex signaling pathways involved.

Introduction: The Role of FAK in Cancer and the Tumor Microenvironment

Focal Adhesion Kinase (FAK) is a critical mediator of signaling pathways initiated by integrins and growth factor receptors, playing a pivotal role in cell adhesion, migration, proliferation, and survival.[1][2] In the context of oncology, FAK is often overexpressed and activated in tumor cells, contributing to the hallmarks of cancer.[3][4] Beyond its cell-autonomous functions, FAK is a master regulator of the TME.[5] It influences the TME by promoting angiogenesis, fibrosis, and the recruitment of immunosuppressive immune cells, thereby shielding the tumor from immune-mediated destruction.[6][7]

The inhibition of FAK, therefore, presents a compelling therapeutic strategy to not only directly target cancer cells but also to remodel the TME into a state that is more permissive to anti-tumor immunity and responsive to other cancer therapies.[6][8]

This compound: A Potent FAK Inhibitor

While specific public domain data for a compound explicitly named "this compound" is limited, the following sections will utilize data from well-characterized, potent FAK inhibitors as representative examples of this class of molecules. For instance, a novel inhibitor, potentially analogous to this compound, has demonstrated a high degree of potency with an IC50 of 0.87 nM against FAK.[9]

Mechanism of Action

FAK inhibitors, including potent compounds like this compound, typically act as ATP-competitive inhibitors of the FAK kinase domain.[10] This inhibition prevents the autophosphorylation of FAK at tyrosine 397 (Y397), a critical event for the recruitment and activation of Src family kinases and the subsequent downstream signaling cascades.[1][11] By blocking this initial activation step, FAK inhibitors effectively shut down the kinase-dependent functions of FAK.

Quantitative Data on FAK Inhibitor Efficacy

The following tables summarize the in vitro and in vivo efficacy of various potent FAK inhibitors across different cancer types.

Table 1: In Vitro Potency of FAK Inhibitors

| Compound/Inhibitor | Target | IC50 (nM) | Cancer Type | Reference |

| Novel Inhibitor [I] | FAK | 0.87 | - | [9] |

| MY-1576 | FAK | 8 | Esophageal Squamous Cell Carcinoma | [12] |

| Compound 14 | FAK | 3.7 | - | |

| TAE226 | FAK | 5.5 | - | [13] |

| VS-4718 | FAK | 1.5 | - | [13] |

| PF-573228 | FAK | 4 | - | [10] |

| GSK2256098 | FAK | 18 | - | |

| Compound 9 | FAK | 35 | - | |

| Compound 10 | FAK | 48 | - | |

| Y11 | FAK | ~50 | - | [14] |

| Compound 26 | FAK | 12.59 | Renal Cancer | [15] |

| PF-431396 | FAK/PYK2 | 2 | Pancreatic Cancer, Mesothelioma | [10] |

Table 2: In Vitro Anti-proliferative Activity of FAK Inhibitors

| Compound/Inhibitor | Cell Line | IC50 (µM) | Cancer Type | Reference |

| MY-1576 | KYSE30 | 0.22 | Esophageal Squamous Cell Carcinoma | [12] |

| MY-1576 | KYSE450 | 0.10 | Esophageal Squamous Cell Carcinoma | [12] |

| C4 | Various | 1 - 20 | Various | [10] |

Table 3: In Vivo Tumor Growth Inhibition by FAK Inhibitors

| Compound/Inhibitor | Dose | Tumor Model | Tumor Growth Inhibition | Reference |

| Novel Inhibitor [I] | Not Specified | Lung & Ovarian Xenografts | ~60% | [9] |

| MY-1576 | 15 mg/kg | Esophageal Squamous Cell Carcinoma Xenograft | 80% reduction in tumor mass | [12] |

| Compound 6a | Not Specified | AsPC-1 Pancreatic Cancer Xenograft | Effective | [15] |

| Compound 20 | 200 mg/kg | Hepatocellular Carcinoma Rat Model | Strong decrease in tumor growth | [15] |

| Compound 21 | Not Specified | Ovarian Cancer Mouse Model | Suppressed tumor growth and metastasis | [15] |

Modulation of the Tumor Microenvironment

Inhibition of FAK leads to a profound remodeling of the TME, shifting it from an immunosuppressive to an immune-active state.

Impact on Immune Cells

FAK signaling in cancer cells drives the production of chemokines and cytokines that recruit and support immunosuppressive cells within the TME. Specifically, nuclear FAK activity can lead to the recruitment of regulatory T cells (Tregs), which in turn suppress the activity of cytotoxic CD8+ T cells.[16][17] FAK inhibition has been shown to decrease the infiltration of Tregs and myeloid-derived suppressor cells (MDSCs) while increasing the presence of anti-tumor CD8+ T cells.[7][17]

Effects on the Extracellular Matrix and Angiogenesis

FAK plays a crucial role in the fibrotic response within the TME by promoting the activity of cancer-associated fibroblasts (CAFs) and the deposition of extracellular matrix (ECM) components like collagen.[6] This dense fibrotic matrix can act as a physical barrier to immune cell infiltration and drug delivery.[18] FAK inhibitors can reduce this fibrosis, thereby enhancing immune cell access to the tumor.[6][7]

Furthermore, FAK is a key downstream effector of vascular endothelial growth factor (VEGF) signaling and is essential for angiogenesis.[19] Inhibition of FAK can therefore disrupt the formation of new blood vessels that supply the tumor with nutrients and oxygen.

Signaling Pathways Modulated by this compound

FAK integrates signals from multiple upstream receptors to activate a complex network of downstream pathways that drive tumorigenesis and shape the TME.

Caption: FAK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of FAK inhibitors.

FAK Kinase Assay

This assay measures the direct inhibitory effect of a compound on FAK's enzymatic activity.

Materials:

-

Purified recombinant FAK enzyme

-

Kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2mM MnCl2, 50μM DTT)[20]

-

ATP

-

FAK substrate (e.g., Poly(Glu, Tyr) 4:1)[11]

-

Test inhibitor (this compound)

-

96-well plates

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection reagent[11][20]

-

Luminometer

Procedure:

-

Prepare a master mixture containing kinase buffer, ATP, and the FAK substrate.[11]

-

Add the test inhibitor at various concentrations to the wells of a 96-well plate. Include a positive control (no inhibitor) and a blank (no enzyme).

-

Add the master mixture to all wells.

-

Initiate the kinase reaction by adding the purified FAK enzyme to all wells except the blank.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Read the luminescence on a microplate reader.

-

Calculate the IC50 value by plotting the percentage of FAK inhibition against the inhibitor concentration.

Cell Viability Assay (MTT/XTT)

This assay determines the effect of a FAK inhibitor on the proliferation and viability of cancer cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

Test inhibitor (this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (sodium 3’-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzenesulfonic acid hydrate) reagent

-

Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of the FAK inhibitor. Include vehicle-treated control wells.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

For the MTT assay, add MTT solution to each well and incubate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[21] For the XTT assay, add the XTT labeling mixture and incubate for 4-18 hours.

-

If using MTT, add the solubilization solution to dissolve the formazan crystals and incubate overnight.[21]

-

Measure the absorbance at the appropriate wavelength (e.g., 570-590 nm for MTT, 450-500 nm for XTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Caption: Workflow for determining cell viability using MTT or XTT assays.

Western Blotting for FAK Signaling

This technique is used to assess the phosphorylation status and expression levels of FAK and downstream signaling proteins.

Materials:

-

Cancer cells treated with FAK inhibitor

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)[9]

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[9]

-

Primary antibodies (e.g., anti-pFAK(Y397), anti-FAK, anti-pAKT, anti-AKT, anti-pERK, anti-ERK)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate[9]

-

Imaging system

Procedure:

-

Treat cells with the FAK inhibitor for the desired time points.

-

Lyse the cells in ice-cold lysis buffer.[9]

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel.[9]

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[9]

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.[9]

Flow Cytometry for Immune Cell Profiling

This method allows for the quantification of different immune cell populations within the tumor.

Materials:

-

Tumor tissue from in vivo studies

-

Digestion buffer (e.g., collagenase D)[3]

-

Red blood cell lysis buffer

-

FACS buffer (e.g., PBS with 2% FBS)

-

Fc block (e.g., anti-CD16/32)

-

Fluorochrome-conjugated antibodies against immune cell markers (e.g., CD45, CD3, CD4, CD8, FoxP3 for T cells; CD11b, Gr-1 for MDSCs)

-

Flow cytometer

Procedure:

-

Harvest tumors from treated and control animals.

-

Mechanically and enzymatically digest the tumor tissue to obtain a single-cell suspension.[3][22]

-

Lyse red blood cells.

-

Resuspend the cells in FACS buffer.

-

Block Fc receptors to prevent non-specific antibody binding.

-

Stain the cells with a cocktail of fluorochrome-conjugated antibodies against surface markers for 30 minutes on ice in the dark.[8]

-

For intracellular staining (e.g., FoxP3 for Tregs), fix and permeabilize the cells according to the manufacturer's protocol, followed by staining with the intracellular antibody.

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the data on a flow cytometer.

-

Analyze the data using appropriate software to quantify the different immune cell populations.

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of a FAK inhibitor in a living organism.

Materials:

-

Cancer cell line

-

Vehicle and FAK inhibitor formulation for administration

-

Calipers for tumor measurement

Procedure:

-

Subcutaneously or orthotopically inject cancer cells into the mice.[1][16]

-

Allow the tumors to reach a palpable size (e.g., 100 mm³).[16]

-

Randomize the mice into treatment and control groups.

-

Administer the FAK inhibitor or vehicle to the respective groups according to the dosing schedule.

-

Measure the tumor volume with calipers at regular intervals.[13]

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting, flow cytometry).

Conclusion

The inhibition of Focal Adhesion Kinase represents a promising therapeutic strategy in oncology, not only due to its direct effects on tumor cell proliferation and survival but also because of its profound impact on the tumor microenvironment. Potent FAK inhibitors, exemplified by compounds like this compound, have the potential to dismantle the immunosuppressive and pro-tumorigenic niche created by cancer cells. By reducing fibrosis, inhibiting angiogenesis, and shifting the balance of immune cells towards an anti-tumor phenotype, FAK inhibition can enhance the efficacy of immunotherapies and other cancer treatments. The experimental protocols and data presented in this guide provide a framework for the continued investigation and development of FAK inhibitors as a cornerstone of combination cancer therapy.

References

- 1. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 2.8. Tumor-Infiltrating Immune Cell Analysis Using Flow Cytometry [bio-protocol.org]

- 4. origene.com [origene.com]

- 5. Targeting focal adhesion kinase in cancer cells and the tumor microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scientificarchives.com [scientificarchives.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Multi-color Flow Cytometry for Comprehensive Analysis of the Tumor Immune Infiltrate in a Murine Model of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blot analysis of proteins associated with FAK signaling pathways [bio-protocol.org]

- 10. mdpi.com [mdpi.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. miltenyibiotec.com [miltenyibiotec.com]

- 13. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

- 14. A small molecule focal adhesion kinase (FAK) inhibitor, targeting Y397 site: 1-(2-hydroxyethyl) -3, 5, 7-triaza-1-azoniatricyclo [3.3.1.13,7]decane; bromide effectively inhibits FAK autophosphorylation activity and decreases cancer cell viability, clonogenicity and tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 15. The Development of FAK Inhibitors: A Five-Year Update [mdpi.com]

- 16. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. FAK goes nuclear to control antitumor immunity—a new target in cancer immuno-therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Combining FAK Inhibition with ADCs to Break Tumor Barriers and Boost Efficacy - hubXchange [hub-xchange.com]

- 19. Drug Discovery Targeting Focal Adhesion Kinase (FAK) as a Promising Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. promega.com.cn [promega.com.cn]

- 21. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 22. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]

Fak-IN-9: A Potent Chemical Probe for Interrogating FAK Signaling

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways governing cell adhesion, migration, proliferation, and survival. Its overexpression and hyperactivity are frequently implicated in the progression and metastasis of various cancers, making it a compelling target for therapeutic intervention. Chemical probes are indispensable tools for dissecting the complex roles of kinases like FAK in both normal physiology and disease. This technical guide focuses on Fak-IN-9, a potent and orally active inhibitor of FAK, as a chemical probe to investigate FAK signaling. We will provide a comprehensive overview of its biochemical and cellular activities, detailed experimental protocols for its characterization, and visual representations of the FAK signaling pathway and experimental workflows.

Introduction to FAK Signaling

Focal Adhesion Kinase is a key mediator of signal transduction downstream of integrins and growth factor receptors.[1][2] Upon engagement of integrins with the extracellular matrix (ECM), FAK is recruited to focal adhesions and undergoes autophosphorylation at tyrosine 397 (Tyr397).[3][4] This phosphorylation event creates a high-affinity binding site for the SH2 domain of Src family kinases.[5] The subsequent formation of the FAK-Src complex leads to the phosphorylation of other tyrosine residues on FAK and other focal adhesion-associated proteins, initiating a cascade of downstream signaling events.[2][5] These pathways, including the PI3K/Akt and MAPK/ERK pathways, regulate a multitude of cellular processes critical for tumor progression and metastasis.[6]

This compound: A Chemical Probe for FAK

This compound is a potent and selective inhibitor of FAK, making it an excellent chemical probe for studying its biological functions.[1][6] It is an orally active compound that has been shown to effectively inhibit FAK kinase activity and suppress cancer cell proliferation, migration, and invasion.[1]

Quantitative Data for this compound

The following table summarizes the key quantitative data for this compound, demonstrating its potency at both the biochemical and cellular levels.

| Parameter | Value | Cell Line/System | Reference |

| Biochemical Activity | |||

| FAK IC50 | 27.44 nM | Purified recombinant FAK | [1] |

| Cellular Activity | |||

| Antiproliferative IC50 (72h) | 0.126 ± 0.012 µM | MDA-MB-231 | [1] |

| Antiproliferative IC50 (72h) | 0.167 ± 0.025 µM | MDA-MB-157 | [1] |

| Antiproliferative IC50 (72h) | 0.159 ± 0.017 µM | MDA-MB-453 | [1] |

Signaling Pathways and Experimental Workflows

To visually represent the complex processes involved in FAK signaling and the characterization of its inhibitors, the following diagrams have been generated using the DOT language.

FAK Signaling Pathway

Caption: FAK signaling cascade initiated by ECM binding.

Experimental Workflow for this compound Characterization

Caption: Workflow for characterizing a FAK inhibitor.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following protocols are representative of the key experiments used to characterize this compound.

FAK Kinase Assay (Biochemical IC50 Determination)

This assay quantifies the ability of an inhibitor to block the enzymatic activity of purified FAK. A common method is the ADP-Glo™ Kinase Assay.

-

Materials :

-

Procedure :

-

Prepare a reaction mixture containing FAK enzyme, substrate, and kinase buffer.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells of the 96-well plate.

-

Initiate the kinase reaction by adding ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).[8]

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and protocol.[8]

-

Luminescence is measured using a plate reader. The signal is proportional to the amount of ADP generated and thus to FAK activity.

-

Calculate the IC50 value by plotting the percent inhibition of FAK activity against the logarithm of the inhibitor concentration.

-

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

-

Materials :

-

Procedure :

-

Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound or DMSO for the desired duration (e.g., 72 hours).[9]

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

-

Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.[9]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

-

Cell Migration and Invasion Assays

a) Wound Healing (Scratch) Assay: This assay assesses collective cell migration.

-

Materials :

-

Procedure :

-

Grow cells to a confluent monolayer in the plate.[11]

-

Create a "scratch" or cell-free gap in the monolayer with a sterile pipette tip.[12]

-

Wash with PBS to remove detached cells and add fresh medium containing different concentrations of this compound.[11]

-

Capture images of the scratch at time 0 and at subsequent time points (e.g., 12, 24, 48 hours).[11]

-

Measure the area of the gap at each time point using image analysis software (e.g., ImageJ) to quantify the rate of wound closure.[12]

-

b) Transwell Invasion Assay: This assay measures the ability of cells to invade through a basement membrane matrix.

-

Materials :

-

Procedure :

-

Coat the top of the Transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[1]

-

Pre-treat cells with this compound for a specified time.

-

Seed the pre-treated cells in serum-free medium into the upper chamber of the insert.[1]

-

Fill the lower chamber with medium containing a chemoattractant.[1]

-

Incubate for a period that allows for invasion (e.g., 24 hours).[1]

-

Remove non-invading cells from the top of the membrane with a cotton swab.

-

Fix and stain the invading cells on the bottom of the membrane with a stain like crystal violet.[1]

-

Count the number of stained cells in several random fields under a microscope to quantify invasion.

-

Western Blot for Phospho-FAK

This technique is used to detect the phosphorylation status of FAK at specific sites, such as Tyr397, as a direct measure of FAK activation.

-

Materials :

-

Cell lysates from cells treated with this compound.

-

SDS-PAGE gels and electrophoresis apparatus.[13]

-

PVDF or nitrocellulose membranes.[13]

-

Blocking buffer (e.g., 5% BSA in TBST).[13]

-

Primary antibodies: anti-phospho-FAK (Tyr397) and anti-total FAK.[5]

-

HRP-conjugated secondary antibody.[13]

-

Chemiluminescent substrate (ECL).[13]

-

-

Procedure :

-

Treat cells with this compound for the desired time, then lyse the cells in a buffer containing phosphatase inhibitors.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane.[13]

-

Block the membrane to prevent non-specific antibody binding.[13]

-

Incubate the membrane with the primary antibody against phospho-FAK (Tyr397) overnight at 4°C.[5]

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.[13]

-

Detect the signal using an ECL substrate and an imaging system.[13]

-

Strip the membrane and re-probe with an antibody for total FAK to normalize for protein loading.

-

Immunofluorescence for Focal Adhesions

This method visualizes the subcellular localization of proteins involved in focal adhesions and the overall cell morphology.

-

Materials :

-

Cells grown on glass coverslips.[14]

-

Fixative (e.g., 4% paraformaldehyde).[15]

-

Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS).[14]

-

Blocking solution (e.g., normal serum or BSA).[14]

-

Primary antibody against a focal adhesion marker (e.g., vinculin or paxillin).[15]

-

Fluorescently labeled secondary antibody.[14]

-

Fluorescently labeled phalloidin (for F-actin staining).[14]

-

DAPI (for nuclear staining).[15]

-

Mounting medium.[14]

-

-

Procedure :

-

Seed cells on coverslips and treat with this compound.

-

Fix, permeabilize, and block the cells.[15]

-

Incubate with the primary antibody against a focal adhesion protein.[15]

-

Wash and incubate with the fluorescently labeled secondary antibody, along with fluorescent phalloidin and DAPI.[14][15]

-

Mount the coverslips on microscope slides.

-

Visualize the cells using a fluorescence or confocal microscope to assess changes in focal adhesion morphology and the actin cytoskeleton.

-

Conclusion

This compound serves as a valuable chemical probe for the elucidation of FAK's roles in cellular signaling and cancer biology. Its high potency and demonstrated efficacy in cellular and in vivo models make it a powerful tool for researchers. The detailed protocols provided in this guide offer a robust framework for the characterization of this compound and other FAK inhibitors, facilitating further research into the therapeutic potential of targeting FAK.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Phospho-FAK (Tyr397) (D20B1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]

- 4. researchgate.net [researchgate.net]

- 5. Phospho-FAK (Tyr397) Antibody | Cell Signaling Technology [cellsignal.com]

- 6. Transwell invasion assay [bio-protocol.org]

- 7. bpsbioscience.com [bpsbioscience.com]

- 8. promega.com.cn [promega.com.cn]

- 9. Cell proliferation assay [bio-protocol.org]

- 10. Transwell Cell Migration Assay Using Human Breast Epithelial Cancer Cell [en.bio-protocol.org]

- 11. researchgate.net [researchgate.net]

- 12. Migration Rate Inhibition of Breast Cancer Cells Treated by Caffeic Acid and Caffeic Acid Phenethyl Ester: An In Vitro Comparison Study - PMC [pmc.ncbi.nlm.nih.gov]

- 13. merckmillipore.com [merckmillipore.com]

- 14. pubcompare.ai [pubcompare.ai]

- 15. sigmaaldrich.cn [sigmaaldrich.cn]

The Impact of FAK Inhibition on Cancer Stem Cell Self-Renewal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cancer Stem Cells (CSCs) represent a subpopulation of tumor cells endowed with the capacity for self-renewal and differentiation, driving tumor initiation, metastasis, and therapeutic resistance. A growing body of evidence implicates Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase, as a critical mediator of CSC maintenance and function. This technical guide provides an in-depth analysis of the impact of FAK inhibition, with a focus on the small molecule inhibitor Fak-IN-9 (also known as VS-4718 or PND-1186), on CSC self-renewal. We will explore the underlying signaling pathways, present quantitative data from key experimental assays, and provide detailed experimental protocols to facilitate further research in this promising area of oncology drug development.

Introduction: The Role of FAK in Cancer Stem Cell Biology

Focal Adhesion Kinase (FAK) is a key signaling molecule that integrates signals from integrins and growth factor receptors to regulate diverse cellular processes, including proliferation, survival, migration, and adhesion.[1][2] In the context of oncology, FAK is frequently overexpressed and activated in a variety of solid tumors, and its elevated activity often correlates with poor patient prognosis.[2][3] Emerging research has highlighted the pivotal role of FAK in the maintenance of cancer stem cells.[1][4] Integrin/FAK signaling has been specifically implicated in the preservation of breast cancer stem cells.[1] Inhibition of FAK, therefore, presents a compelling therapeutic strategy to preferentially target the CSC population, which is often resistant to conventional chemotherapies.[1][2]

The Mechanism of Action: FAK Signaling in CSC Self-Renewal

FAK's influence on CSC self-renewal is mediated through its intricate involvement in multiple signaling cascades. A key pathway involves the crosstalk between FAK and the Wnt/β-catenin signaling pathway.[1][2] FAK inhibition has been shown to block the activation of β-catenin by reducing the phosphorylation of β-catenin at tyrosine 654.[1][2] The disruption of this pathway is a critical mechanism by which FAK inhibitors suppress CSC properties. Furthermore, FAK signaling intersects with the PI3K/AKT pathway, a central regulator of cell survival and proliferation.[3][5] By activating the PI3K/AKT/mTOR axis, FAK promotes tumorigenesis.[3]

Quantitative Data on the Effects of FAK Inhibition

The efficacy of FAK inhibitors in targeting CSCs has been demonstrated across various preclinical models. The following tables summarize the quantitative data from key studies, showcasing the impact of FAK inhibition on CSC populations and their self-renewal capacity.

| Cell Line | FAK Inhibitor | Concentration | Assay | Effect on CSC Population | Reference |

| MDA-MB-231 | FAK siRNA | N/A | Aldefluor Assay | Reduction from 4.3% to ~1% Aldefluor+ cells | [1] |

| SUM159 | VS-4718 | Not Specified | Side Population Assay | Reduction from 1.9% to 0.3% SP cells | [1] |

| MCF7 | VS-4718 | Not Specified | Side Population Assay | Reduction from 7.2% to 0.1% SP cells | [1] |

| RC37 (PDX) | VS-4718 | Not Specified | Aldefluor Assay | Reduction in ALDH+ expression | [6] |

| Cell Line / Model | FAK Inhibitor | Concentration | Assay | Effect on Sphere Formation | Reference |

| MDA-MB-231 | FAK siRNA | N/A | Tumorsphere Assay | >50% inhibition of primary tumorspheres | [1] |

| MDA-MB-231 | VS-4718 | Not Specified | Tumorsphere Assay | Progressive decrease to 100 spheres/2000 cells (tertiary) vs. 420 in control | [1] |

| SUM159 | VS-4718 | Not Specified | Tumorsphere Assay | Progressive decrease to 10 spheres/1000 cells (secondary) | [1] |

| PDX Models | VS-4718 / VS-6063 | Dose-dependent | Tumorsphere Assay | Diminished number of primary and secondary spheres | [1][2] |

| ER+/PR+/HER2- Patient Samples (n=16) | VS-4718 | 0.5 µM | Mammosphere Assay | Reduction in primary mammosphere formation | [6][7][8] |

| ER-/PR-/HER2+ Patient Samples (n=4) | VS-4718 + Lapatinib | 0.5 µM + 0.1 µM | Mammosphere Assay | Reduction in primary mammosphere formation efficiency | [6][7][8] |

| ER-/PR-/HER2- Patient Samples (n=6) | VS-4718 + Paclitaxel | 0.5 µM + 0.1 µM | Mammosphere Assay | Reduction in primary mammosphere formation efficiency | [6][7][8] |

| SKBr3 | VS-4718 | 0.5 µM | Secondary Mammosphere Assay | 57.94% reduction in self-renewal | [7] |

| SUM159 | VS-4718 | 0.5 µM | Secondary Mammosphere Assay | 52.48% reduction in self-renewal | [7] |

| MDA-MB-231 | VS-4718 + Paclitaxel | 0.5 µM + 0.1 µM | Secondary Mammosphere Assay | 74.37% reduction in self-renewal compared to control | [7] |

| SUM159 | VS-4718 + Paclitaxel | 0.5 µM + 0.1 µM | Secondary Mammosphere Assay | 86.82% reduction in self-renewal compared to control | [7] |

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for the key experiments used to assess the impact of FAK inhibitors on CSC self-renewal.

Sphere Formation Assay (Tumorsphere/Mammosphere)

This assay is a gold-standard for evaluating the self-renewal capacity of cancer stem cells in vitro.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension from either cell lines or dissociated primary tumor tissue.

-

Plating: Seed the cells at a low density (e.g., 1,000-5,000 cells/mL) in ultra-low attachment plates.

-

Media: Use a serum-free medium supplemented with growth factors such as EGF and bFGF.

-

Treatment: Add the FAK inhibitor (e.g., this compound) or a vehicle control (e.g., DMSO) to the culture medium at the desired concentrations.

-

Incubation: Culture the cells for 7-14 days in a humidified incubator at 37°C and 5% CO2 to allow for the formation of tumorspheres or mammospheres.

-

Quantification of Primary Spheres: Count the number of spheres with a diameter greater than a predefined threshold (e.g., 50 µm) using a microscope.

-

Assessment of Self-Renewal (Secondary/Tertiary Sphere Formation):

-

Collect the primary spheres by gentle centrifugation.

-

Dissociate the spheres into a single-cell suspension using a suitable enzymatic or mechanical method.

-

Re-plate the single cells under the same conditions as the primary sphere formation assay.

-

Count the number of secondary or tertiary spheres formed after another 7-14 days of culture.

-

Aldefluor Assay

This assay identifies and quantifies the population of cells with high aldehyde dehydrogenase (ALDH) activity, a common marker for cancer stem cells.

Protocol:

-

Cell Suspension: Prepare a single-cell suspension of the cancer cells to be analyzed.

-

Aldefluor Staining: Incubate the cells with the Aldefluor reagent, which is a fluorescent substrate for ALDH.

-

Control: As a negative control, treat an aliquot of the cells with diethylaminobenzaldehyde (DEAB), a specific inhibitor of ALDH, in addition to the Aldefluor reagent.

-

Incubation: Incubate the cells according to the manufacturer's protocol, typically for 30-60 minutes at 37°C.

-

Flow Cytometry: Analyze the cells using a flow cytometer. The ALDH-positive (ALDH+) population will exhibit high fluorescence, which is absent in the DEAB-treated control sample.

-

Data Analysis: Quantify the percentage of ALDH+ cells in the total cell population.

Side Population (SP) Assay

The side population assay identifies cells that can efficiently efflux the Hoechst 33342 dye, a characteristic attributed to the high expression of ABC transporters, which are often enriched in CSCs.

Protocol:

-

Cell Preparation: Prepare a single-cell suspension of the cancer cells.

-

Hoechst Staining: Incubate the cells with Hoechst 33342 dye.

-

Control: For the negative control, treat an aliquot of cells with an ABC transporter inhibitor, such as Verapamil or Fumitremorgin C, prior to and during Hoechst staining.

-

Incubation: Incubate the cells as per the established protocol, typically for 90 minutes at 37°C.

-

Flow Cytometry: Analyze the cells on a flow cytometer equipped with UV lasers. The side population will appear as a distinct, low-fluorescence population that is diminished in the presence of the ABC transporter inhibitor.

-

Data Analysis: Determine the percentage of SP cells within the total viable cell population.

Logical Relationships and Therapeutic Implications

The inhibition of FAK leads to a cascade of events that ultimately culminates in the suppression of CSC self-renewal. This logical relationship underscores the therapeutic potential of FAK inhibitors.

By targeting FAK, it is possible to not only inhibit the bulk of tumor cells but also to eradicate the CSC population that is responsible for tumor recurrence and metastasis.[1] FAK inhibitors, such as this compound, have demonstrated the ability to attenuate the chemotherapy-induced enrichment of CSCs, suggesting a promising role for these agents in combination therapies to achieve more durable clinical responses.[1]

Conclusion and Future Directions

The evidence strongly supports the role of FAK as a critical regulator of cancer stem cell self-renewal. The use of FAK inhibitors like this compound represents a promising therapeutic strategy to specifically target this resilient cell population. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and harness the potential of FAK inhibition in the fight against cancer. Future research should focus on elucidating the full spectrum of FAK's kinase-dependent and -independent functions in CSCs, identifying predictive biomarkers for patient stratification, and optimizing combination therapies to maximize clinical efficacy.

References

- 1. Inhibition of FAK kinase activity preferentially targets cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oncotarget.com [oncotarget.com]

- 3. FAK in Cancer: From Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. FAK inhibition alone or in combination with adjuvant therapies reduces cancer stem cell activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Investigating the Effect of FAK Inhibitors on NFκB Signaling: A Technical Guide

Introduction

Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a pivotal role in cellular signaling pathways, governing processes such as cell adhesion, migration, proliferation, and survival. Emerging evidence has highlighted the critical involvement of FAK in modulating the activity of the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NFκB), a master regulator of inflammation, immunity, and cell survival. Dysregulation of both FAK and NFκB signaling is implicated in numerous pathologies, including cancer and chronic inflammatory diseases. This technical guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the FAK-NFκB signaling axis and the methodologies to investigate the effects of FAK inhibitors on this pathway.

The Role of FAK in NFκB Signaling

FAK influences NFκB signaling through multiple mechanisms, affecting both the canonical and non-canonical pathways. FAK's kinase activity and its scaffolding functions are both implicated in this regulation.

Canonical NFκB Pathway Activation:

The canonical NFκB pathway is typically activated by pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNFα). In its inactive state, NFκB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα. Upon stimulation, the IκB kinase (IKK) complex, composed of IKKα, IKKβ, and the regulatory subunit NEMO, is activated. IKKβ phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. This releases the NFκB dimer, allowing it to translocate to the nucleus and activate the transcription of target genes.

FAK has been shown to be a crucial component in the sustained activation of the IKK complex.[1] FAK's kinase activity can lead to the phosphorylation of components upstream of IKK, thereby promoting its activation.[2] Furthermore, FAK can act as a scaffold, facilitating the assembly of signaling complexes required for efficient IKK activation.[1] Inhibition of FAK has been demonstrated to disrupt the formation of the TNFα receptor complex-I (TNFRC-I) and diminish the recruitment of essential signaling molecules like RIPK1 and the IKK complex, leading to increased stability of IκBα and reduced NFκB activation.[1]

Non-Canonical NFκB Pathway Activation: